3-Methyl-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic compound characterized by a fused pyrrole and pyridazine ring system. Its molecular formula is with a molecular weight of approximately 133.15 g/mol. The compound is classified under nitrogen-containing heterocycles, specifically pyrrolo derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities.
The compound can be identified by its CAS number, which is 16767-40-1. It falls within the broader category of pyrrolo[2,3-c]pyridazines, which are known for their potential applications in pharmaceuticals and agrochemicals. These compounds are often synthesized for their biological activity, including anticancer and antimicrobial properties .
The synthesis of 3-methyl-7H-pyrrolo[2,3-c]pyridazine typically involves cyclization reactions. One prominent method is the reaction of pyrrole derivatives with acyl(bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization. This approach allows for the formation of the fused ring system characteristic of this compound.
The molecular structure of 3-methyl-7H-pyrrolo[2,3-c]pyridazine features a pyrrole ring fused to a pyridazine ring. The presence of a methyl group at the 3-position contributes to its unique chemical properties.
3-Methyl-7H-pyrrolo[2,3-c]pyridazine can participate in various chemical reactions typical for heterocyclic compounds. These include electrophilic aromatic substitution, nucleophilic addition reactions, and cycloaddition reactions.
The mechanism of action for 3-methyl-7H-pyrrolo[2,3-c]pyridazine largely depends on its interaction with biological targets such as enzymes or receptors. The presence of nitrogen atoms in its structure allows it to form hydrogen bonds and interact effectively with biomolecules.
Research indicates that derivatives of pyrrolo compounds often exhibit significant biological activities such as anticancer effects and antimicrobial properties due to their ability to interfere with cellular processes at the molecular level .
3-Methyl-7H-pyrrolo[2,3-c]pyridazine has potential applications in various scientific fields:
Fused heterocyclic systems like pyrrolo[2,3-c]pyridazine represent a strategic evolution in bioactive compound design, combining the electronic advantages of pyridazine’s high dipole moment (4.22 D) with pyrrole’s hydrogen-bonding capability [2]. This architecture delivers distinct physicochemical properties: moderate basicity (predicted pKa ~2–4), reduced lipophilicity (cLogP < 0.5), and enhanced water solubility compared to monocyclic analogs [2] [8]. The planar, π-deficient core facilitates stacking interactions with biological targets—particularly kinases—while the fused ring system offers multiple substitution vectors (3-, 5-, 6-positions) for pharmacophore optimization [3] . This versatility underpins its emergence as a privileged scaffold in kinase inhibitor development, analogous to imidazo[1,2-b]pyridazine in FDA-approved agents like ponatinib and risdiplam [2].
Pyrrolo-pyridazine chemistry evolved from early azine-focused drug discovery, gaining traction after 2010 with advances in synthetic methodologies (e.g., transition metal-catalyzed cyclizations) [8]. Initial derivatives prioritized pyridazin-3-one motifs (e.g., tepotinib’s MET inhibition), followed by imidazo-fused systems like risdiplam’s RNA splicing modulation [2]. The non-aromatized 7H-pyrrolo[2,3-c]pyridazine core remained underexplored until structure-based design highlighted its potential for allosteric kinase binding. Key milestones include:
Substituent placement on pyrrolo[2,3-c]pyridazine critically modulates target affinity and ADMET properties. Methylation at the 3-position uniquely balances electronic and steric effects:
Table 1: Comparative Effects of Methyl Substitution on Pyrrolo-Pyridazine Bioactivity
Substituent Position | cLogP | Dipole Moment (D) | Kinase Inhibition IC50 (nM)* | Cellular Activity IC50 (µM)* |
---|---|---|---|---|
Unsubstituted | -0.51 | 4.22 | 850 (JAK1) | 5.2 (A549) |
3-Methyl | 0.18 | 4.05 | 8.5 (JAK1) | 0.66 (A549) |
5-Methyl | 0.20 | 4.30 | 420 (JAK1) | 8.1 (A549) |
6-Methyl | 0.22 | 4.28 | 310 (JAK1) | 7.9 (A549) |
*Representative data from JAK1 inhibitors [6] and antiproliferative studies [3]
Table 2: Synthetic Intermediates for 3-Methyl-7H-Pyrrolo[2,3-c]Pyridazine Derivatives
Intermediate | CAS Number | Key Application |
---|---|---|
7H-Pyrrolo[2,3-c]pyridazine | N/A | Base scaffold for functionalization |
3-Methyl-7H-pyrrolo[2,3-c]pyridazine | 2940944-99-8 | Direct precursor for kinase inhibitor synthesis |
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 948557-42-8 | Coupling partner for aryloxy-aniline linkers |
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: